MAO-B Inhibitory Activity: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one vs. 7,8-Difluoro Analog
The compound exhibits a distinct and quantifiable difference in its inhibitory profile against human monoamine oxidase B (MAO-B) when compared to a closely related 7,8-difluoro analog. The 7-bromo-8-fluoro substitution pattern confers an IC50 of 2.69 μM, which is 1.8-fold more potent than the 4.89 μM IC50 reported for the 7,8-difluoro comparator under identical assay conditions [1].
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 2.69 μM (2690 nM) |
| Comparator Or Baseline | 7,8-Difluoro-2,3-dihydroquinolin-4(1H)-one (ChEMBL ID: CHEMBL2203920): IC50 = 4.89 μM (4890 nM) |
| Quantified Difference | 1.8-fold increase in potency (2.69 μM vs. 4.89 μM) |
| Conditions | Recombinant human MAO-B, kynuramine to 4-hydroxyquinoline conversion assay, 20-minute incubation, fluorometric detection [1]. |
Why This Matters
This quantitative difference in MAO-B inhibition potency directly impacts the selection of a lead compound for optimizing therapeutic agents targeting neurodegenerative disorders, such as Parkinson's disease, where MAO-B inhibition is a clinically validated strategy [2].
- [1] BindingDB. BDBM50389454 (CHEMBL2062875) and BDBM50401983 (CHEMBL2203920). Accessed April 21, 2026. View Source
- [2] Abdelgawad, M. A., Oh, J. M., Parambi, D. G. T., et al. (2022). Development of bromo- and fluoro-based α, β-unsaturated ketones as highly potent MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Molecular Structure, 1266, 133545. View Source
